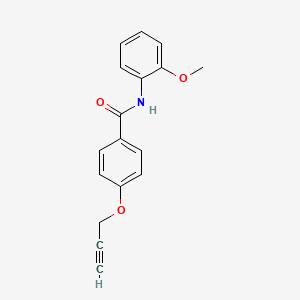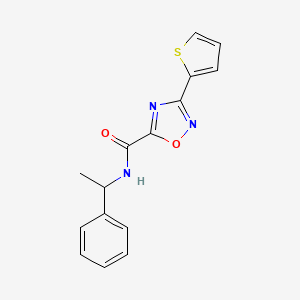
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is a chemical compound that has shown promise in scientific research. It is a synthetic compound that has been developed through a complex synthesis method.
作用机制
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to have a high affinity for certain targets in the body, which makes it a promising drug candidate.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to a reduction in inflammation and pain. The compound has also been shown to have anti-cancer properties, which makes it a potential drug candidate for the treatment of various cancers.
实验室实验的优点和局限性
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in the lab. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study the compound.
未来方向
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide. One direction is to study the compound's mechanism of action in more detail to better understand how it interacts with enzymes and receptors in the body. Another direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Finally, future research could focus on developing new synthesis methods for the compound to improve yield and purity.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research. It has been used in various studies to understand the mechanism of action of enzymes and receptors in the body and as a potential drug candidate for the treatment of various diseases. Although the mechanism of action is not fully understood, the compound has several advantages and limitations for lab experiments. Future research could focus on studying the compound's mechanism of action in more detail, investigating its potential as a drug candidate, and developing new synthesis methods to improve yield and purity.
合成方法
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide involves a series of steps that require the use of various reagents and solvents. The synthesis method has been optimized to yield a high purity product. The compound has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been used in various scientific research studies. It has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been used as a tool in biochemical and physiological studies to understand the mechanism of action of various enzymes and receptors.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-15-6-4-13(5-7-15)17(9-2-3-10-17)16(19)18-14-8-11-23(20,21)12-14/h4-8,11,14H,2-3,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPTIKKXFDVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3CS(=O)(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*,6S*,7S*)-4-(4-cyclopentyl-2-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361213.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5361214.png)
![5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5361216.png)
![N-methyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethanamine dihydrochloride](/img/structure/B5361227.png)
![N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5361237.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B5361242.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5361250.png)
![6-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5361253.png)

![2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5361302.png)
![1-({1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5361304.png)
![7-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361311.png)

![4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5361322.png)